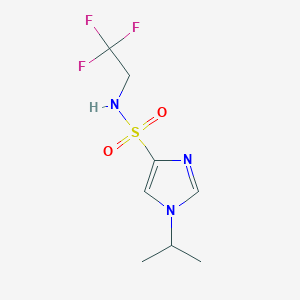![molecular formula C26H30N4O4 B2391549 N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1116045-15-8](/img/structure/B2391549.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H30N4O4 and its molecular weight is 462.55. The purity is usually 95%.
BenchChem offers high-quality N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Synthesis for Anti-Inflammatory and Analgesic Agents : A study by Abu‐Hashem et al. (2020) explored the synthesis of novel heterocyclic compounds, including those related to N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide. These compounds were evaluated for their potential as cyclooxygenase inhibitors and exhibited analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Interaction Studies : Shim et al. (2002) investigated the molecular interaction of a related antagonist compound with the CB1 cannabinoid receptor. This study provided insights into the binding interactions and conformational dynamics of such compounds, which can be crucial for understanding their biological activity and potential therapeutic applications (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Herbicidal Activities : The research by Jojima and Tamura (1966) on phenoxypyrimidines, which are structurally similar to the compound , revealed their significant herbicidal activities. This suggests potential agricultural applications for similar compounds (Jojima & Tamura, 1966).
Crystal Structure Analysis : Ji (2006) conducted a study on the crystal structure of a related compound, emphasizing the importance of structural characterization in understanding the properties and potential applications of these molecules (Ji, 2006).
Amplification and Anticancer Activities
Amplification of Phleomycin : Research by Brown and Cowden (1982) explored pyridinylpyrimidines with strongly basic side chains as amplifiers of phleomycin against E. coli, indicating potential for enhancing the efficacy of certain antibiotics (Brown & Cowden, 1982).
Anticancer and Anti-5-lipoxygenase Agents : Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, related in structure, demonstrating their potential as anticancer and anti-5-lipoxygenase agents. This indicates possible applications in cancer therapy and inflammation management (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
HIV-1 Reverse Transcriptase Inhibitors : Tang et al. (2010) investigated piperidine-4-yl-aminopyrimidines as inhibitors of HIV-1 reverse transcriptase, suggesting the potential of structurally similar compounds in antiviral therapy (Tang, Kertesz, Yang, Lin, Wang, Li, Qiu, Chen, Mei, Chen, Mirzadegan, Harris, Villaseñor, Fretland, Fitch, Hang, Heilek, & Klumpp, 2010).
Novel Thiophene and Thienopyrimidine Derivatives : A study by Ghorab et al. (2013) on novel thiophene and thienopyrimidine derivatives showed significant antiproliferative activity, particularly against breast cancer, highlighting the potential of such compounds in cancer treatment (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).
Other Applications
Cyanoacetamide in Heterocyclic Chemistry : Bialy and Gouda (2011) explored the role of cyanoacetamide in synthesizing new benzothiophenes, demonstrating its importance in heterocyclic chemistry and the potential of related compounds in diverse applications (Bialy & Gouda, 2011).
Synthesis and Antimicrobial Evaluation : Othman (2013) synthesized new pyridine derivatives with antimicrobial properties, indicating the use of similar compounds in developing new antimicrobial agents (Othman, 2013).
Characterization and Anticancer Activity : Heywood (2019) characterized a new compound with potential anticancer and antioxidant activity, underscoring the importance of such compounds in medical research (Heywood, 2019).
Optimization of Chemical Functionalities : Khurana et al. (2014) optimized the chemical functionalities of indole-2-carboxamides, showing the significance of structural modification in enhancing the efficacy of such compounds (Khurana, Ali, Olszewska, Ahn, Damaraju, Kendall, & Lu, 2014).
Eigenschaften
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4/c1-18(20-9-10-22(32-2)23(15-20)33-3)29-26(31)19-11-13-30(14-12-19)24-16-25(28-17-27-24)34-21-7-5-4-6-8-21/h4-10,15-19H,11-14H2,1-3H3,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAZQNYXICVJGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~4~-(3,4-dimethylphenyl)-N~6~-(4-fluorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2391466.png)
![2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine](/img/structure/B2391467.png)

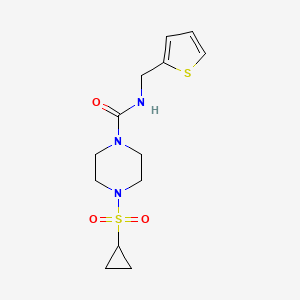
![N-benzyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethylacetamide](/img/structure/B2391474.png)
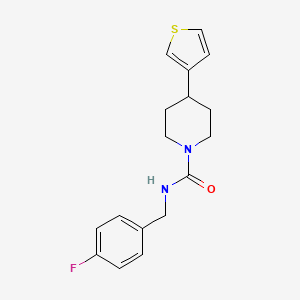
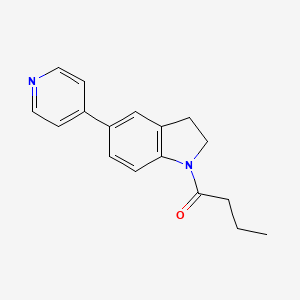
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide](/img/structure/B2391479.png)
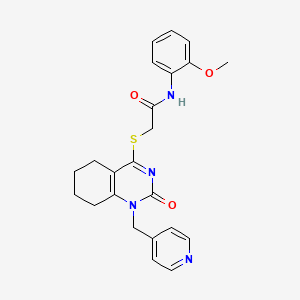
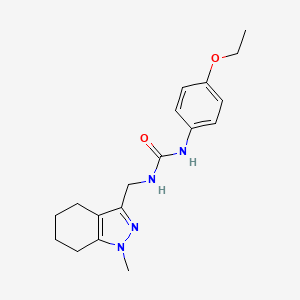

![4-methoxy-N-[2-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2391486.png)
